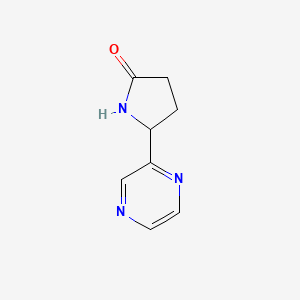
5-(Pyrazin-2-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Pyrazin-2-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring fused with a pyrazine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of N-substituted piperidines, which undergoes a series of reactions including the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation . Another approach involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods: Industrial production of 5-(Pyrazin-2-yl)pyrrolidin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specific oxidants and additives to control the selectivity of the reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Pyrazin-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as pyrrolidine-2-carbaldehyde.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidinone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions:
Oxidants: Specific oxidants like m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reducing Agents: Common reducing agents include hydrogen gas and metal catalysts.
Solvents: Solvents such as dichloromethane (CH₂Cl₂) are often used in these reactions.
Major Products: The major products formed from these reactions include various substituted pyrrolidinones and pyrazine derivatives, which can be further utilized in organic synthesis and drug development .
Applications De Recherche Scientifique
5-(Pyrazin-2-yl)pyrrolidin-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(Pyrazin-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of enzyme activity or the modulation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Pyrrolidine-2-one: A similar compound with a pyrrolidinone ring but lacking the pyrazine moiety.
Pyrrolidine-2,5-dione: Another related compound with additional functional groups on the pyrrolidinone ring.
Uniqueness: 5-(Pyrazin-2-yl)pyrrolidin-2-one is unique due to the presence of the pyrazine moiety, which enhances its ability to interact with a broader range of biological targets. This structural feature distinguishes it from other pyrrolidinone derivatives and contributes to its diverse applications in medicinal chemistry and organic synthesis .
Propriétés
Formule moléculaire |
C8H9N3O |
|---|---|
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
5-pyrazin-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C8H9N3O/c12-8-2-1-6(11-8)7-5-9-3-4-10-7/h3-6H,1-2H2,(H,11,12) |
Clé InChI |
UITLLQRLDRSOCR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC1C2=NC=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


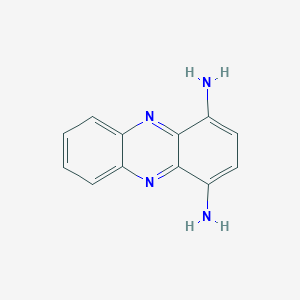
![3-(4-Bromobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13121623.png)
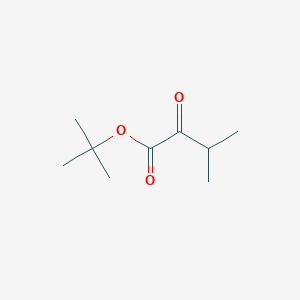
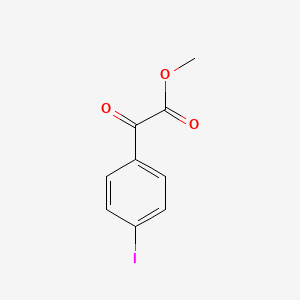
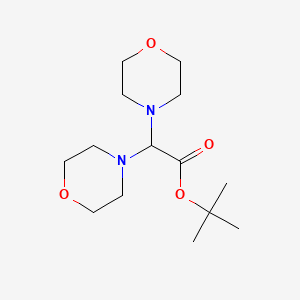
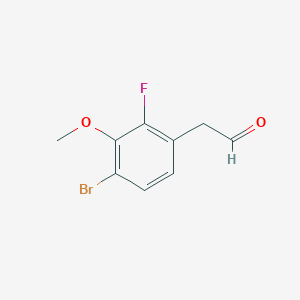

![2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13121653.png)
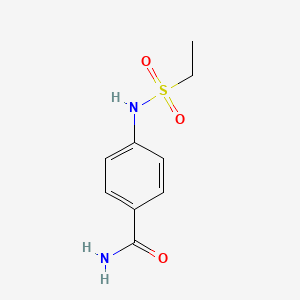
![3-Formylimidazo[1,2-b]pyridazine-6-carboxylicacid](/img/structure/B13121675.png)
![4-(7-Bromo-4-chloro-1-(cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13121680.png)
![2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)-3-isopropylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13121684.png)

![3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylicacid](/img/structure/B13121701.png)
